Cas no 1249390-97-3 (2-3-(1-cyanoethoxy)phenylacetic acid)

2-3-(1-cyanoethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, 3-(1-cyanoethoxy)-
- 2-[3-(1-cyanoethoxy)phenyl]acetic acid
- 2-3-(1-cyanoethoxy)phenylacetic acid
-
- MDL: MFCD16077336
- インチ: 1S/C11H11NO3/c1-8(7-12)15-10-4-2-3-9(5-10)6-11(13)14/h2-5,8H,6H2,1H3,(H,13,14)
- InChIKey: OSCCTSZIXPMGJC-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)=CC=CC(OC(C#N)C)=C1
2-3-(1-cyanoethoxy)phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243638-0.25g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 0.25g |
$367.0 | 2024-06-19 | |
Enamine | EN300-243638-0.05g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-243638-0.5g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 0.5g |
$579.0 | 2024-06-19 | |
Enamine | EN300-243638-5g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 5g |
$2152.0 | 2023-09-15 | |
1PlusChem | 1P01AUW4-100mg |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 100mg |
$422.00 | 2025-03-19 | |
Enamine | EN300-243638-1g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 1g |
$743.0 | 2023-09-15 | |
1PlusChem | 1P01AUW4-1g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 1g |
$1029.00 | 2025-03-19 | |
1PlusChem | 1P01AUW4-10g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 10g |
$4006.00 | 2023-12-25 | |
Enamine | EN300-243638-0.1g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-243638-2.5g |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
1249390-97-3 | 90% | 2.5g |
$1454.0 | 2024-06-19 |
2-3-(1-cyanoethoxy)phenylacetic acid 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-3-(1-cyanoethoxy)phenylacetic acidに関する追加情報
Professional Introduction to Compound with CAS No. 1249390-97-3 and Product Name: 2-3-(1-cyanoethoxy)phenylacetic acid
2-3-(1-cyanoethoxy)phenylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1249390-97-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a phenylacetic acid core modified with a cyanoethoxy substituent, exhibits unique chemical and biological properties that make it a valuable candidate for further research and development. The structural features of this molecule contribute to its potential applications in drug discovery, particularly in the synthesis of novel therapeutic agents targeting various biological pathways.
The cyanoethoxy group attached to the phenyl ring introduces both electron-withdrawing and nucleophilic characteristics, which can influence the reactivity and binding affinity of the compound. This dual functionality makes 2-3-(1-cyanoethoxy)phenylacetic acid a versatile intermediate in organic synthesis, enabling modifications that can fine-tune its pharmacological properties. Recent advancements in medicinal chemistry have highlighted the importance of such structural motifs in designing molecules with enhanced efficacy and reduced side effects.
In the context of contemporary research, 2-3-(1-cyanoethoxy)phenylacetic acid has been explored for its potential role in modulating key enzymes and receptors involved in inflammatory and metabolic disorders. Studies have indicated that derivatives of phenylacetic acid can interact with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the pathogenesis of chronic inflammatory diseases. The presence of the cyanoethoxy group may enhance the binding affinity or selectivity of these interactions, offering a promising avenue for developing novel anti-inflammatory agents.
Moreover, the compound's structure suggests potential applications in the field of neuropharmacology. Phenylacetic acid derivatives have been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine. The modification with a cyanoethoxy group could lead to compounds with improved blood-brain barrier penetration or altered pharmacokinetic profiles, making them more suitable for treating neurological disorders. Current research is focusing on synthesizing analogs of 2-3-(1-cyanoethoxy)phenylacetic acid to optimize these properties further.
The synthesis of 2-3-(1-cyanoethoxy)phenylacetic acid involves multi-step organic reactions, typically starting from commercially available phenylacetic acid precursors. The introduction of the cyanoethoxy group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution, are often employed to achieve the desired regioselectivity and functionalization. These synthetic strategies are critical in producing compounds with minimal impurities, which is essential for subsequent biological evaluation.
In terms of biological activity, preliminary studies on 2-3-(1-cyanoethoxy)phenylacetic acid have revealed interesting interactions with certain enzymes and cellular pathways. For instance, it has been observed to inhibit the activity of lipoxygenase enzymes, which play a significant role in generating pro-inflammatory mediators. Additionally, its ability to modulate receptor activity has been explored in models of pain perception and neurodegeneration. These findings underscore the compound's potential as a lead molecule for further drug development.
The pharmacokinetic profile of 2-3-(1-cyanoethoxy)phenylacetic acid is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, are being used to predict how this compound behaves within biological systems. These tools help researchers design derivatives with improved pharmacokinetic properties, ensuring better bioavailability and reduced toxicity.
Recent publications have also highlighted the role of 2-3-(1-cyanoethoxy)phenylacetic acid in addressing emerging challenges in drug discovery. The rise of multidrug resistance in pathogens necessitates the development of novel therapeutic agents with unique mechanisms of action. By leveraging the structural features of this compound, researchers aim to design molecules that can overcome existing resistance mechanisms without causing significant side effects. This approach aligns with global efforts to combat antimicrobial resistance and improve patient outcomes.
Future directions in the study of 2-3-(1-cyanoethoxy)phenylacetic acid include exploring its potential in combination therapies. By pairing this compound with other therapeutic agents targeting different pathways, researchers hope to achieve synergistic effects that enhance treatment efficacy. Additionally, investigating its role in preclinical models will provide valuable insights into its safety and efficacy before human trials can commence. These efforts are essential for translating laboratory findings into viable clinical candidates.
In conclusion,2-3-(1-cyanoethoxy)phenylacetic acid (CAS No. 1249390-97-3) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutic agents targeting various diseases, including inflammatory disorders and neurological conditions. Continued research into its synthesis, biological activity, and pharmacokinetics will further elucidate its potential as a lead molecule for drug development.
1249390-97-3 (2-3-(1-cyanoethoxy)phenylacetic acid) Related Products
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)




